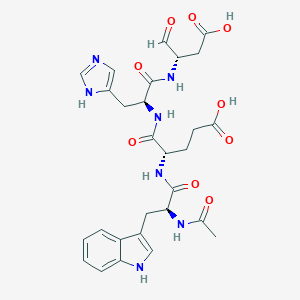

Ac-WEHD-CHO

Descripción general

Descripción

It is primarily known for its role as a reversible, cell-permeable inhibitor of caspase-1, caspase-4, caspase-5, and caspase-14 . Caspases are a family of cysteine proteases involved in apoptosis and inflammation, making Ac-WEHD-CHO a valuable tool in studying these biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-WEHD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid, tryptophan (Trp), is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamic acid (Glu), is coupled to the growing chain. This process is repeated for histidine (His) and aspartic acid (Asp).

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Aldehyde Formation: The terminal aspartic acid is converted to an aldehyde group, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Ac-WEHD-CHO primarily undergoes reactions typical of peptide aldehydes:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group to form imines or hydrazones.

Major Products

Oxidation: N-Acetyl-Trp-Glu-His-Asp-COOH

Reduction: N-Acetyl-Trp-Glu-His-Asp-CH₂OH

Substitution: N-Acetyl-Trp-Glu-His-Asp-R (where R is the nucleophile)

Aplicaciones Científicas De Investigación

Inhibition of Apoptosis

In studies involving human monocytic cells, Ac-WEHD-CHO has been utilized to investigate the apoptotic pathways activated by various stimuli, such as Shiga toxin . The presence of this inhibitor significantly reduced the percentage of apoptotic cells, indicating its effectiveness in blocking caspase-mediated apoptosis. This application is critical for understanding how pathogens can manipulate host cell death pathways.

Role in Viral Infections

This compound has also been employed to study the immune response to viral infections. Research demonstrated that caspases, including caspase-4, contribute to the recognition of virus-infected cells by CD8+ T cells . By inhibiting these caspases with this compound, researchers could assess how viral proteins influence immune evasion and cell death.

Data Table: Selectivity and Efficacy

The following table summarizes the selectivity and potency of this compound compared to other caspase inhibitors:

| Inhibitor | Target Caspases | Potency (Ki) | Reference |

|---|---|---|---|

| This compound | Caspase-4 | < 20 nM | |

| Ac-DEVD-CHO | Caspase-3 | < 20 nM | |

| Ac-YVAD-CHO | Caspase-1 | < 50 nM |

Shiga Toxin-Induced Apoptosis

In a controlled experiment, THP-1 human monocytic cells were treated with Shiga toxin in the presence and absence of this compound. The results indicated that inhibition of caspase-4 led to a significant decrease in apoptotic markers, demonstrating the compound's utility in studying toxin-induced cell death mechanisms .

Viral Recognition Mechanisms

A study investigating CD8+ T cell responses used this compound to inhibit caspase activity during viral infections. The findings revealed that blocking caspase-mediated pathways altered T cell activation and recognition of infected cells, highlighting the importance of these pathways in antiviral immunity .

Mecanismo De Acción

Ac-WEHD-CHO exerts its effects by binding to the active site of caspases, forming a reversible covalent bond with the cysteine residue in the catalytic site. This interaction inhibits the proteolytic activity of the caspases, preventing the cleavage of their substrates and thereby modulating apoptosis and inflammation pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ac-YVAD-CHO: Another tetrapeptide aldehyde inhibitor with a different recognition sequence (Tyr-Val-Ala-Asp). It is less potent than Ac-WEHD-CHO.

Ac-DEVD-CHO: Inhibits caspase-3 and caspase-7, used in apoptosis studies.

Uniqueness

This compound is unique due to its high specificity and potency for caspase-1, caspase-4, caspase-5, and caspase-14. Its optimal recognition sequence (Trp-Glu-His-Asp) differs from other inhibitors, making it a valuable tool for studying specific caspase-mediated processes .

Actividad Biológica

Ac-WEHD-CHO is a peptide aldehyde that serves as a selective inhibitor for inflammatory caspases, particularly caspase-1, -4, and -5. This compound has garnered attention in the field of apoptosis and inflammation research due to its specificity and effectiveness in inhibiting caspase activity. Below is a detailed examination of its biological activity, including relevant data tables and findings from various studies.

This compound functions by mimicking the natural substrates of caspases, thus binding to their active sites and inhibiting their proteolytic activity. This selectivity is crucial in studies involving apoptosis, as it allows researchers to dissect the roles of specific caspases in cellular processes.

Kinetic Properties

The inhibition kinetics of this compound have been characterized in several studies. For instance, it has been reported that this compound exhibits a dissociation constant () of approximately 56 pM for caspase-1, indicating a high affinity for this enzyme . This level of specificity makes it a valuable tool for studying the roles of inflammatory caspases in various biological contexts.

Comparative Inhibition Data

| Inhibitor | Target Caspases | (pM) | Selectivity |

|---|---|---|---|

| This compound | Caspase-1 | 56 | High |

| Ac-DEVD-CHO | Caspase-3 | 20 | Moderate |

| Ac-YVAD-CHO | Caspase-2 | 40 | Moderate |

This table illustrates the relative potency and selectivity of this compound compared to other caspase inhibitors, highlighting its effectiveness against inflammatory caspases .

Case Studies and Research Findings

- Inflammatory Response Modulation : A study demonstrated that this compound significantly reduced inflammation in mouse models by inhibiting the activation of caspase-1, which is critical for processing pro-inflammatory cytokines like IL-1β. The treatment resulted in decreased levels of these cytokines in serum samples, indicating a successful modulation of the inflammatory response .

- Apoptosis Induction : In THP-1 human monocytic cells treated with Shiga toxin, the activation of caspase-3 was observed alongside increased apoptosis markers such as DNA fragmentation. The application of Ac-DEVD-CHO (caspase-3 specific) reduced apoptosis rates significantly, suggesting that while this compound targets inflammatory pathways, other inhibitors are necessary for complete apoptotic modulation .

- Caspase Selectivity : Research comparing various peptide inhibitors found that this compound had a markedly lower effect on other proteases such as cathepsin B and L, reinforcing its specificity towards inflammatory caspases .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZYUXBVDPGGGX-QGQQZZQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Ac-WEHD-CHO in inhibiting caspases?

A1: this compound acts as a reversible inhibitor of caspases. While not explicitly stated in the provided abstracts, peptide aldehydes like this compound are known to interact with the catalytic cysteine residue within the active site of caspases. This interaction is thought to form a reversible hemiacetal or thiohemiacetal adduct, blocking the enzyme's ability to cleave its natural substrates [].

Q2: Have there been any studies investigating the structural basis for this compound's interaction with caspases?

A3: While the provided abstracts don't directly address this compound's structural interactions, research using similar peptide analogs has provided insights. For instance, studies using Ac-DEVD-CHO, a close analog, have shown that the Asp residue at the P4 position plays a significant role in binding to the S4 pocket of caspases like caspase-7 []. This suggests that the Trp residue (W) at the P4 position of this compound might also significantly influence its binding affinity and selectivity for different caspases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.